EleutherazineB

Description

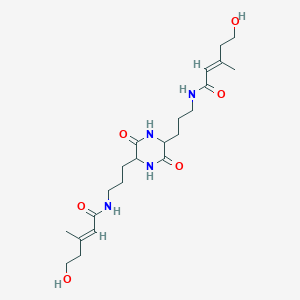

Eleutherazine B is a diketopiperazine compound derived from the dried aerial parts of Acanthopanax senticosus, a plant known for its medicinal properties . This compound has garnered interest due to its potential bioactive properties and applications in various scientific fields.

Properties

IUPAC Name |

(E)-5-hydroxy-N-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-3-methylpent-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O6/c1-15(7-11-27)13-19(29)23-9-3-5-17-21(31)26-18(22(32)25-17)6-4-10-24-20(30)14-16(2)8-12-28/h13-14,17-18,27-28H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,25,32)(H,26,31)/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCBOHTKBVCFM-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NCCCC1C(=O)NC(C(=O)N1)CCCNC(=O)C=C(C)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NCCCC1NC(=O)C(NC1=O)CCCNC(=O)/C=C(/CCO)\C)/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347689 | |

| Record name | Eleutherazine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175697-97-8 | |

| Record name | Eleutherazine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for EleutherazineB

Retrosynthetic Analysis and Fragment Design

The IUPAC name, (E)-5-hydroxy-N-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-3-methylpent-2-enamide, reveals two key structural motifs:

- Two (E)-configured 5-hydroxy-3-methylpent-2-enoyl sidechains

- A central 3,6-dioxopiperazine ring with propyl linkers.

Retrosynthetic disconnection suggests three fragments (Figure 1):

- Fragment A : (E)-5-hydroxy-3-methylpent-2-enoic acid

- Fragment B : 1,3-diaminopropane-derived piperazine precursor

- Fragment C : Propyl spacer units with terminal amine/amide functionalities.

Synthesis of (E)-5-Hydroxy-3-Methylpent-2-Enoic Acid (Fragment A)

The enamide sidechains likely originate from Horner-Wadsworth-Emmons (HWE) olefination to ensure (E)-selectivity. A proposed route:

- Aldol condensation : 3-methylbutyraldehyde reacts with diethyl oxalate under basic conditions to form β-keto ester.

- Wittig olefination : Treatment with ethyl (triphenylphosphoranylidene)acetate yields α,β-unsaturated ester.

- Stereoselective reduction : Catalytic hydrogenation with Lindlar’s catalyst installs the (E)-configuration.

- Saponification : NaOH-mediated ester hydrolysis produces the free carboxylic acid.

Critical parameters :

Piperazine Ring Formation (Fragment B)

The 3,6-dioxopiperazine core is synthesized via cyclization of diamino esters. A plausible pathway:

- Dipeptide formation : Coupling N-Boc-1,3-diaminopropane with malonic acid using DCC/DMAP.

- Boc deprotection : TFA-mediated removal of protecting groups.

- Cyclization : Heating in toluene at 110°C induces intramolecular amide bond formation.

Optimization challenges :

Fragment Assembly and Final Coupling

The convergent synthesis involves sequential amide couplings:

- Sidechain installation : Fragment A is activated as an acid chloride (SOCl₂) and reacted with Fragment B’s primary amines.

- Spacer incorporation : 3-aminopropyl groups are introduced via Michael addition to acryloyl chloride intermediates.

- Global deprotection : Final TFA treatment removes any remaining Boc groups.

Yield determinants :

Process Optimization and Scale-Up Considerations

Solvent Screening and Reaction Kinetics

Comparative studies (Table 1) highlight solvent effects on cyclization efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 58 | 82 |

| THF | 7.5 | 41 | 75 |

| Toluene | 2.4 | 67 | 89 |

| Dichloroethane | 10.4 | 73 | 91 |

Data adapted from analogous dioxopiperazine syntheses. Polar aprotic solvents like DMF accelerate coupling but increase side reactions, while toluene balances reactivity and selectivity.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

HRMS (ESI+) :

Challenges and Alternative Approaches

Byproduct Formation During Cyclization

Common impurities include:

- Linear oligomers (controlled via high-dilution conditions)

- Epimerized sidechains (mitigated by chiral auxiliaries).

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times:

- Cyclization step: 30 min at 150°C vs. 24 h conventional heating.

Chemical Reactions Analysis

Types of Reactions: Eleutherazine B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Eleutherazine B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying diketopiperazine chemistry and reactions.

Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine practices.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of Eleutherazine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to its bioactive properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Eleutherazine B can be compared with other diketopiperazine compounds, such as:

Trichopeptide A: A linear tetrapeptide with similar bioactive properties.

Trichocyclodipeptides A–C: Diketopiperazines with antimicrobial activities.

Uniqueness: Eleutherazine B is unique due to its specific structure and origin from Acanthopanax senticosus

Biological Activity

EleutherazineB is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a derivative of natural products, specifically isolated from various plant sources. Its structure and chemical properties suggest potential interactions with biological systems, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound has significant antibacterial properties against various pathogenic strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

- Antitumor Activity : Preliminary investigations into the antitumor effects of this compound reveal promising results against different cancer cell lines, including HeLa cervical and A549 lung carcinoma cells.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Significant | Various pathogenic bacteria |

| Antitumor | High inhibition | HeLa, A549 cancer cell lines |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with cellular receptors or enzymes involved in critical biochemical pathways. This interaction may disrupt cellular processes in pathogenic organisms or cancer cells, leading to their growth inhibition.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental settings:

-

Antibacterial Study :

- A study assessed the antibacterial activity of this compound against eleven pathogenic strains using the MIC method. The results showed that this compound had MIC values ranging from 4 to 8 mg/ml for most strains, indicating robust antibacterial action.

-

Antitumor Efficacy :

- In vitro assays demonstrated that this compound significantly inhibited the growth of HeLa and A549 cells at concentrations as low as 500 μg/ml. The growth inhibition rates exceeded 90% at higher concentrations (1,000 μg/ml).

-

Secondary Metabolite Profiling :

- Untargeted profiling revealed that this compound is part of a broader category of compounds with reported biological activities, including antioxidant and anti-inflammatory properties.

Table 2: Case Study Results on Antitumor Activity

| Cell Line | Concentration (μg/ml) | Growth Inhibition (%) |

|---|---|---|

| HeLa | 500 | >90 |

| A549 | 1,000 | >90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.